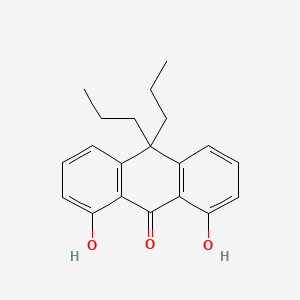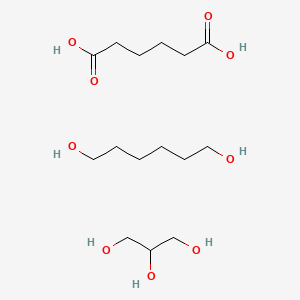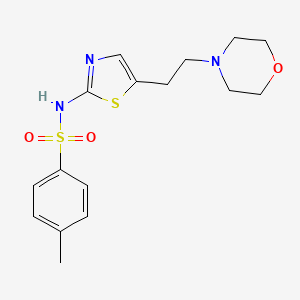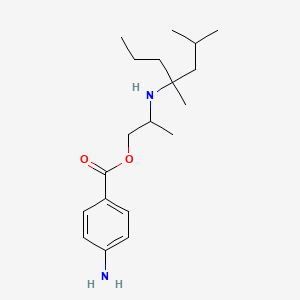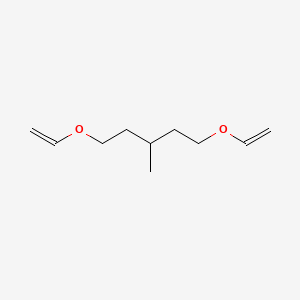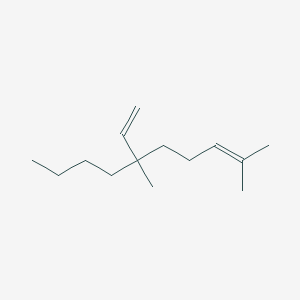
6-Ethenyl-2,6-dimethyldec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-2,6-dimethyldec-2-ene is an organic compound with the molecular formula C12H22. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structure, which includes an ethenyl group and two methyl groups attached to a decene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-2,6-dimethyldec-2-ene can be achieved through various methods. One common approach involves the use of alkenylation reactions, where an ethenyl group is introduced to a pre-existing decene structure. This can be done using reagents such as vinyl magnesium bromide in the presence of a catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkenylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-2,6-dimethyldec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) are frequently employed.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
6-Ethenyl-2,6-dimethyldec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-ethenyl-2,6-dimethyldec-2-ene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloct-2-ene: Similar in structure but with a shorter carbon chain.
6-Ethenyl-2,6-dimethylundec-2-ene: Similar structure with an additional carbon atom in the chain.
2,6-Dimethyl-7-octen-2-ol: Contains a hydroxyl group instead of an ethenyl group.
Uniqueness
6-Ethenyl-2,6-dimethyldec-2-ene stands out due to its specific combination of functional groups and carbon chain length, which confer unique chemical and physical properties. These properties make it particularly valuable in various applications, from organic synthesis to industrial production.
Properties
CAS No. |
69747-29-1 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
6-ethenyl-2,6-dimethyldec-2-ene |
InChI |
InChI=1S/C14H26/c1-6-8-11-14(5,7-2)12-9-10-13(3)4/h7,10H,2,6,8-9,11-12H2,1,3-5H3 |
InChI Key |
BGCZUMSMXAQFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCC=C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


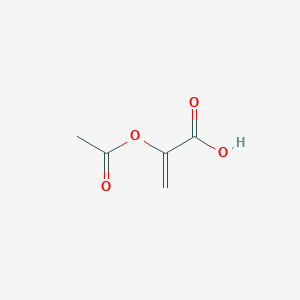
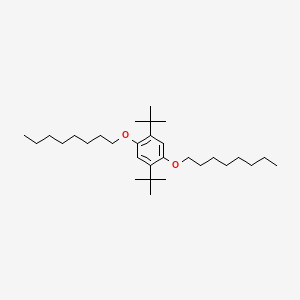
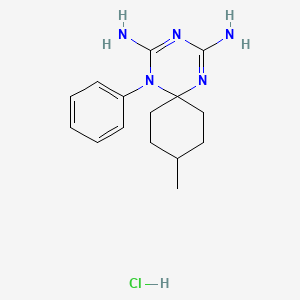
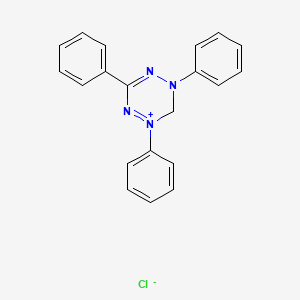
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
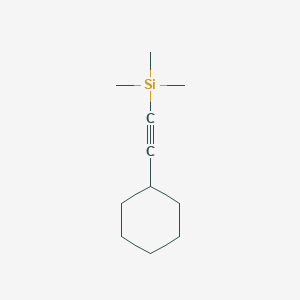
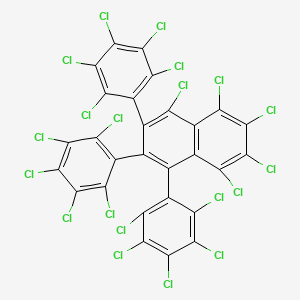
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
![Ethyl[(4-bromophenyl)sulfonyl]carbamate](/img/structure/B14459023.png)
